2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one
Description
2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with two 2,3-dihydro-1,4-benzodioxin moieties. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of benzodioxin groups may enhance its pharmacological profile by improving solubility, bioavailability, or target binding affinity, as seen in related compounds (e.g., antihepatotoxic flavones with dioxane rings and anti-inflammatory benzodioxin acetic acids ).
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H20N2O5/c27-24-17-3-1-2-4-18(17)25-23(15-5-7-19-21(13-15)30-11-9-28-19)26(24)16-6-8-20-22(14-16)31-12-10-29-20/h1-8,13-14,23,25H,9-12H2 |
InChI Key |
IOHAMBOFHFJUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Biological Activity
2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C25H23N2O4
- Molecular Weight : 425.46 g/mol
- CAS Number : 545393-75-7
Synthesis
The synthesis of 2,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions that include cyclization and functional group transformations. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant antimicrobial properties. For instance, compounds similar to 2,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one have shown activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazolinone derivatives, some demonstrated notable inhibition against Bacillus subtilis and other pathogens .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Quinazoline derivatives have been reported to interfere with cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For example, studies have shown that certain quinazoline derivatives can activate caspase pathways leading to programmed cell death in cancer cells .
The biological mechanisms through which 2,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one exerts its effects may include:
- Inhibition of Key Enzymes : Some studies suggest that quinazoline derivatives can inhibit enzymes involved in cancer metabolism and cell signaling pathways.
- Molecular Docking Studies : In silico studies have indicated strong binding affinities to targets such as Pyridoxal Kinase and Trypanothione Reductase in Leishmania species . These interactions suggest a potential for developing anti-leishmanial agents.
Study 1: Antimicrobial Evaluation
A series of synthesized quinazoline derivatives were tested for their antimicrobial efficacy. The compound exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus , indicating moderate activity compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µg/mL .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Research indicates that 2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one exhibits significant biological activity, particularly in the following areas:
1. Anticancer Properties
Studies have demonstrated that this compound has the potential to inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, in vitro tests showed a marked reduction in viability of breast cancer cells when treated with this compound.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. It displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
3. Neuroprotective Effects
Preliminary studies suggest that 2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one may possess neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and tested against human cancer cell lines. The results indicated that modifications to the benzodioxin moiety enhanced cytotoxicity against MCF-7 breast cancer cells by up to 70% compared to control groups.
Case Study 2: Antimicrobial Screening
In an investigation published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Case Study 3: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated animals compared to untreated controls.
Comparison with Similar Compounds
Structural Analogs with Quinazolinone Cores
Key Observations :
- Substituent Effects : The target compound’s benzodioxin substituents may confer distinct electronic and steric properties compared to methoxyphenyl or coumarin groups in analogs. Benzodioxin’s oxygen-rich structure could enhance solubility or intermolecular interactions .
Benzodioxin-Containing Heterocycles
Key Observations :
- Biological Relevance : Benzodioxin-containing compounds exhibit diverse activities, such as anti-inflammatory () and antimicrobial (). The target compound’s benzodioxin groups may similarly modulate biological targets.
- Structural Diversity: Benzodioxin is integrated into imidazolones, chromenones, and carboxylic acids, highlighting its versatility in drug design .
Antihepatotoxic Dioxane Derivatives ()
Flavones and coumarins with 1,4-dioxane rings demonstrated significant antihepatotoxic activity, comparable to silymarin. For example:
- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) reduced serum enzyme levels (SGOT, SGPT) in rats .
Implications for Target Compound: While the target compound lacks a flavonoid moiety, its benzodioxin groups may interact with hepatoprotective pathways similarly to dioxane-containing flavones.
Preparation Methods
Pseudo-Five-Component Reactions with Isatoic Anhydride
The core quinazolinone scaffold can be constructed via one-pot condensations involving isatoic anhydride, amines, and aldehydes. For bis-benzodioxin derivatives, silica-supported Preyssler nanoparticles (SPNP) have demonstrated efficacy in catalyzing the formation of bis-dihydroquinazolinones. In a typical procedure:
-
Isatoic anhydride (1 mmol) reacts with 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 mmol) and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (1 mmol) in ethanol under reflux.
-
SPNP (0.03 mmol) is added to accelerate cyclization, achieving yields up to 88% within 2 hours.
This method benefits from atom economy and avoids isolation of intermediates. The SPNP catalyst enhances reaction rates by activating carbonyl groups through Brønsted acid sites.
Graphene Oxide (GO)-Mediated Synthesis
Anthranilamide serves as an alternative starting material for quinazolinone formation. When combined with benzodioxin-substituted aldehydes and GO nanosheets , the reaction proceeds in aqueous medium at 60°C:
-
Anthranilamide (1 mmol) + 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (1 mmol) → 2,3-bis-benzodioxin-quinazolinone (82% yield, 3 hours).
-
GO provides a high-surface-area platform for imine formation and subsequent cyclization, while oxone (KHSO₅) acts as a mild oxidant.
Stepwise Functionalization Approaches
Intermediate Sulfonamide Formation
Prior studies on benzodioxin-containing sulfonamides suggest a stepwise route:
-
N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide is synthesized via reaction of benzodioxin-6-amine with sulfonyl chlorides in aqueous Na₂CO₃.
-
This intermediate undergoes nucleophilic substitution with 2-bromo-N-(benzodioxin-phenyl)acetamides in DMF/LiH, yielding bis-benzodioxin acetamides.
-
Cyclization via thermal or acid-catalyzed dehydration forms the quinazolinone core.
Chloro Acyl Chloride Cyclization
Anthranilic acid derivatives can be acylated with chloro acyl chlorides to form benzoxazinone intermediates, which react with benzodioxin-amines to yield fused quinazolinones:
This method achieves moderate yields (65–75%) but requires stringent anhydrous conditions.
Catalytic and Green Chemistry Innovations
Silica-Supported Preyssler Nanoparticles (SPNP)
SPNP-catalyzed reactions in water or ethanol reduce environmental impact. Key advantages include:
Aqueous-Phase Synthesis
An environment-friendly protocol avoids toxic solvents:
-
Anthranilamide , benzodioxin-aldehyde , and water are stirred at 80°C for 4 hours.
Reaction Optimization and Analytical Validation
Yield Optimization
Spectroscopic Characterization
-
¹H-NMR : Benzodioxin protons resonate as doublets at δ 6.75–7.25 ppm (J = 8.4 Hz), while quinazolinone NH appears as a singlet at δ 8.10–8.30 ppm.
-
IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C of benzodioxin).
-
CHN Analysis : Calculated for C₂₄H₁₈N₂O₅: C 68.24%, H 4.29%, N 6.63%; Observed: C 68.12%, H 4.35%, N 6.58% .
Q & A
Q. How can the synthesis of 2,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydroquinazolin-4-one be optimized?
Methodological Answer: Key steps include:
- Reagent Selection : Use 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor, reacting with electrophilic agents (e.g., benzenesulfonyl chloride) under pH 9–10 controlled by aqueous Na₂CO₃ to ensure proper nucleophilic substitution .
- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic LiH for 3–4 hours to enhance yield .
- Purification : Distill under reduced pressure, followed by crystallization using ethanol-water mixtures to isolate the product as a pure solid .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF or ethanol | 65–81 | |
| Catalyst | LiH | >70 | |
| pH Control | 9–10 (Na₂CO₃) | 65–75 | |
| Reaction Time | 3–4 hours | 70–81 |
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinazolinone core) .
- ¹H NMR : Confirm aromatic proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm and quinazolinone NH at δ 10–12 ppm) .
- Mass Spectrometry (EIMS) : Verify molecular weight (e.g., m/z 391.46 for derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can enzyme inhibition assays be designed to evaluate the biological activity of derivatives?
Methodological Answer:
- Assay Design : Use triplicate experiments with positive/negative controls (e.g., acarbose for α-glucosidase inhibition). Monitor activity via spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Data Analysis : Calculate IC₅₀ values using non-linear regression and report mean ± SEM. Validate statistical significance with ANOVA (p < 0.05) .
- Example : Derivatives like 2-{2,3-dihydrobenzodioxin-6-yl sulfonamido}-N-phenylacetamides showed IC₅₀ values of 12–45 µM against α-glucosidase, indicating structure-activity trends .
Q. Table 2: Representative Enzyme Inhibition Data
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7a (R = H) | α-Glucosidase | 45.2 ± 1.3 | |
| 7d (R = 4-NO₂) | α-Glucosidase | 12.8 ± 0.9 | |
| 5m (R = 3-Cl) | Lipoxygenase | 28.4 ± 2.1 |
Q. How can computational models like graph neural networks (GNNs) aid in scaffold optimization?
Methodological Answer:
- Model Training : Train GNNs on high-throughput screening data to predict bioactivity. For example, EGNN models identified [3-(2,3-dihydrobenzodioxin-6-yl)-2-methylphenyl]methanol as a high-potency PD-1/PD-L1 inhibitor scaffold .
- Scaffold Hopping : Use GNNs to propose structural modifications (e.g., substituting methyl groups or altering linker lengths) while retaining binding affinity .
- Validation : Synthesize top-predicted compounds and validate via in vitro assays (e.g., IC₅₀ < 1 µM for immune checkpoint inhibitors) .
Q. How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Variable Analysis : Compare catalysts (e.g., PdCl₂(PPh₃)₂ vs. LiH), solvents (dioxane vs. DMF), and temperatures. For example, Pd-catalyzed cross-coupling in dioxane/water achieved 81% yield , while LiH in DMF yielded 70–81% .
- By-Product Management : Use TLC/HPLC to monitor intermediates. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to suppress side reactions .
Q. What strategies improve the scalability of benzodioxin-containing compounds for preclinical studies?
Methodological Answer:
Q. How to analyze structure-activity relationships (SAR) for benzodioxin derivatives?
Methodological Answer:
Q. How to validate target engagement in cellular models for this compound?
Methodological Answer:
- Cellular Assays : Use fluorescence polarization (FP) or thermal shift assays to measure target binding in live cells. For example, BRD1401 analogs showed dose-dependent binding to Pseudomonas aeruginosa OprH protein .
- Knockout Controls : Employ CRISPR-edited cell lines to confirm specificity (e.g., >50% activity loss in OprH⁻/− strains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
